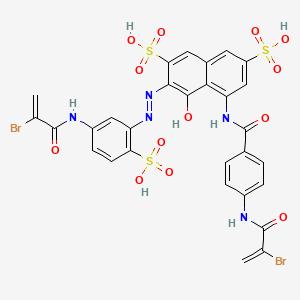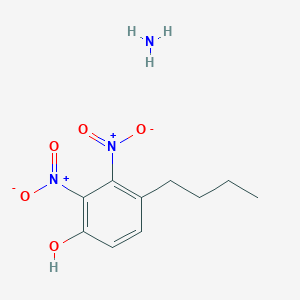
4-Butyl-2,3-dinitrophenol--ammonia (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is a chemical compound that belongs to the dinitrophenol family. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a crystalline solid that is not readily soluble in water and has a distinctive orange color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3-dinitrophenol–ammonia (1/1) typically involves the nitration of butylphenol. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the careful addition of butylphenol to the nitrating mixture, followed by controlled temperature conditions to ensure the formation of the dinitrophenol derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification methods to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-2,3-dinitrophenol–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Butyl-2,3-dinitrophenol–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor.
Biology: Studied for its effects on cellular respiration and metabolic processes.
Medicine: Investigated for its potential use in drug development and as a metabolic stimulant.
Industry: Utilized as a herbicide and insecticide, although its use is restricted in many countries due to its toxicity
Mecanismo De Acción
The compound exerts its effects by acting as a protonophore, which means it can transport protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, leading to the collapse of the proton motive force. As a result, the production of ATP is inhibited, affecting cellular energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol compound with similar protonophore activity.
Dinoseb: A closely related compound used as a herbicide and polymerization inhibitor
Uniqueness
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is unique due to its specific butyl substitution, which affects its solubility, reactivity, and biological activity compared to other dinitrophenol derivatives .
Propiedades
Número CAS |
71750-45-3 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
azane;4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15;/h5-6,13H,2-4H2,1H3;1H3 |
Clave InChI |
MWNQUIQHHIGXNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-].N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/no-structure.png)
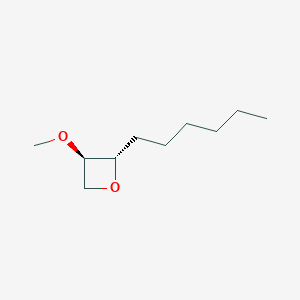


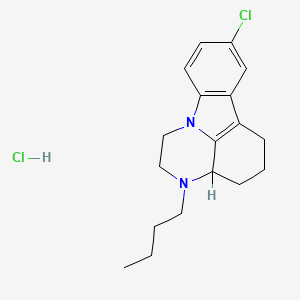
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
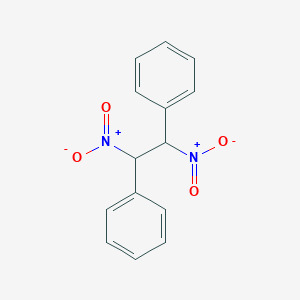
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
